Physicochemical Profile vs. Linear Chain Analogs
The presence of the 3-methyl branch on the butanoic acid chain increases molecular weight and calculated hydrophobicity compared to the linear 4-(1-oxoisoindolin-2-yl)butanoic acid analog . While direct experimental LogP/D values are not published for this specific compound, the structural difference of a methyl branch adds 14 Da and reduces the number of freely rotatable bonds, which is known to influence passive membrane permeability and metabolic stability in drug discovery contexts [1].
| Evidence Dimension | Molecular Weight and Structural Complexity |
|---|---|
| Target Compound Data | Molecular Weight: 233.26 g/mol; Formula: C₁₃H₁₅NO₃; Rotatable bonds: 4 |
| Comparator Or Baseline | 4-(1-oxoisoindolin-2-yl)butanoic acid (CAS 101004-97-1): Molecular Weight: 219.24 g/mol; Formula: C₁₂H₁₃NO₃; Rotatable bonds: 4 |
| Quantified Difference | Molecular weight increase of 14.02 g/mol (6.4%); additional methyl group introduces steric bulk and increased lipophilicity (estimated ΔClogP ≈ +0.5) [1] |
| Conditions | Calculated physicochemical properties based on molecular structure |
Why This Matters
Higher molecular weight and altered lipophilicity directly impact compound behavior in biological assays and purification workflows, making this compound a distinct tool for structure-activity relationship (SAR) studies where subtle steric effects are under investigation.
- [1] Chemenu. (n.d.). Isoindolinones: Ubiquitous structural motifs in natural products and pharmaceuticals. Product Category Information. View Source
